2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-
Overview
Description
2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- is an organic compound with the molecular formula C18H14O4. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and contains carboxylic acid functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- typically involves the hydrogenation of pyrene derivatives. One common method includes the catalytic hydrogenation of 2,7-pyrenedicarboxylic acid using a palladium catalyst under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Further reduction can lead to the formation of fully hydrogenated pyrene derivatives.
Substitution: The carboxylic acid groups can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alcohols (for esterification) and amines (for amidation) under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Fully hydrogenated pyrene derivatives.
Substitution: Esters and amides of 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-.
Scientific Research Applications
2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- exerts its effects depends on its specific application. In drug delivery, for example, it may interact with cellular membranes to facilitate the transport of therapeutic agents. The carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
2,7-Pyrenedicarboxylic acid: The non-hydrogenated form of the compound.
1,6-Pyrenedicarboxylic acid: Another positional isomer with different chemical properties.
Pyrene: The parent hydrocarbon without carboxylic acid groups.
Uniqueness
2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- is unique due to its partially hydrogenated structure, which imparts different chemical reactivity and physical properties compared to its fully aromatic counterparts. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
4,5,9,10-tetrahydropyrene-2,7-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c19-17(20)13-5-9-1-2-10-6-14(18(21)22)8-12-4-3-11(7-13)15(9)16(10)12/h5-8H,1-4H2,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIUWPYGXWLJRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=CC3=C2C4=C(CC3)C=C(C=C41)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443212 | |
Record name | 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244789-60-4 | |
Record name | 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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